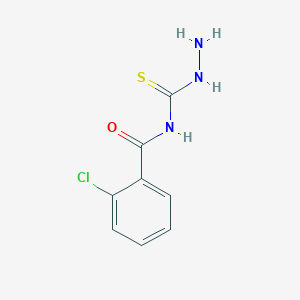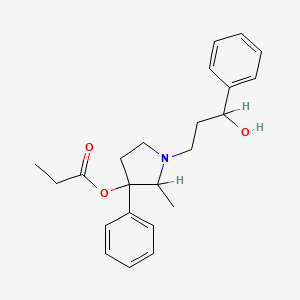![molecular formula C12H8BrN B14468955 5-Bromo-5H-indeno[1,2-B]pyridine CAS No. 72568-66-2](/img/structure/B14468955.png)
5-Bromo-5H-indeno[1,2-B]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-5H-indeno[1,2-B]pyridine is a heterocyclic compound that belongs to the class of indenopyridines It is characterized by a fused ring system consisting of an indene moiety and a pyridine ring, with a bromine atom attached at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-5H-indeno[1,2-B]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of enamidoindenes via the Vilsmeier-Haack formylation. this method may not always yield the desired monomer and can lead to the formation of dimers . Another approach involves the reaction of 5H-indeno[1,2-B]pyridine with N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of magnetically recoverable catalysts has been explored for the preparation of pyridine derivatives, which can be applied to the synthesis of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-5H-indeno[1,2-B]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Cyclization Reactions: The indene and pyridine rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination at the 5-position.
Grignard Reagents: Used for the formation of 5-hydroxy-5-phenylindeno[1,2-B]pyridine.
Major Products
The major products formed from these reactions include various substituted derivatives of 5H-indeno[1,2-B]pyridine, such as 5-hydroxy-5-phenylindeno[1,2-B]pyridine .
Applications De Recherche Scientifique
5-Bromo-5H-indeno[1,2-B]pyridine has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-Bromo-5H-indeno[1,2-B]pyridine involves its interaction with specific molecular targets and pathways. The bromine atom at the 5-position plays a crucial role in its reactivity and interaction with biological molecules. The compound can undergo free radical reactions, where the bromine atom is involved in the formation of reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
5H-Indeno[1,2-B]pyridine: The parent compound without the bromine atom.
5-Hydroxy-5H-indeno[1,2-B]pyridine: A hydroxylated derivative.
2-Phenyl-5-bromo-5H-indeno[1,2-B]pyridine: A phenyl-substituted derivative.
Uniqueness
5-Bromo-5H-indeno[1,2-B]pyridine is unique due to the presence of the bromine atom at the 5-position, which significantly influences its chemical reactivity and potential applications. This bromine substitution enhances its ability to participate in various chemical reactions and increases its potential as a building block for the synthesis of more complex compounds.
Propriétés
Numéro CAS |
72568-66-2 |
|---|---|
Formule moléculaire |
C12H8BrN |
Poids moléculaire |
246.10 g/mol |
Nom IUPAC |
5-bromo-5H-indeno[1,2-b]pyridine |
InChI |
InChI=1S/C12H8BrN/c13-11-8-4-1-2-5-9(8)12-10(11)6-3-7-14-12/h1-7,11H |
Clé InChI |
UFCNEYMPHGUGJQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=C2N=CC=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


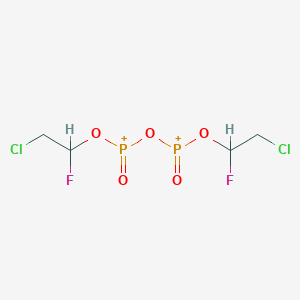
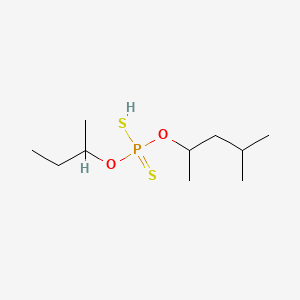
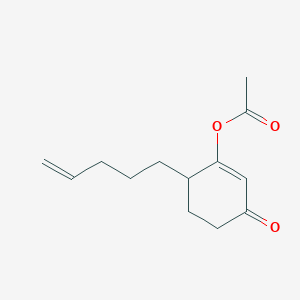
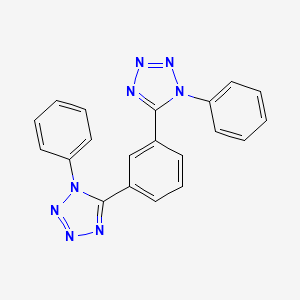
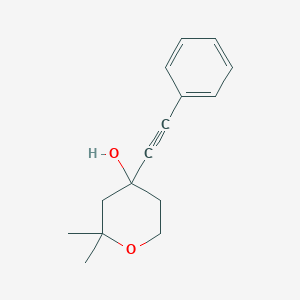
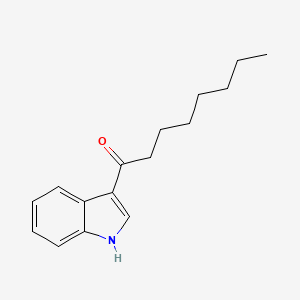
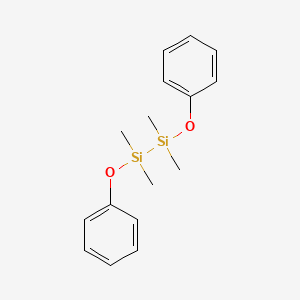


![1,3-Dimethyl-4,6-diphenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14468924.png)

